2-(2,4-Difluorobenzoyl)-6-methylpyridine
Overview
Description
2,4-Difluorobenzoyl chloride is a clear light yellow to yellow liquid . It is used in the synthesis of 3-oxocyclohex-1-enyl 2,4-difluorobenzoate . It is also used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of 2,4-Difluorobenzoyl chloride is C7H3ClF2O . Its molecular weight is 176.55 .Physical And Chemical Properties Analysis
2,4-Difluorobenzoyl chloride has a refractive index of n20/D 1.5157 (lit.) and a density of 1.437 g/mL at 25 °C (lit.) . It is a clear light yellow to yellow liquid .Scientific Research Applications
Crystal Structure Studies
Research involving compounds structurally related to 2-(2,4-Difluorobenzoyl)-6-methylpyridine, such as 2-amino-6-methylpyridine derivatives, focuses on their molecular and crystal structures. For example, the study by Thanigaimani et al. (2015) investigated the crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine. These structures were characterized using spectroscopic techniques and X-ray diffraction, revealing supramolecular architectures and noncovalent interactions that contribute to their framework structure.
Synthesis of Heterocyclic Compounds
Another area of research is the synthesis of heterocyclic compounds. Nosova et al. (2004) Nosova et al. (2004) explored the reactions of 2-aminopyridine and 2-amino-5-methylpyridine with fluorinated compounds, leading to the creation of N,N’-diaroylpyridinium salts and their conversion into pyrido[1,2-a]quinazolin-6-ones. These studies provide insights into the chemical behavior and potential applications of these compounds.
Radiofluorination in Imaging
The use of related compounds in radiofluorination for imaging purposes was explored by Malik et al. (2011) Malik et al. (2011). They tested various methyl-substituted benzyl groups as protectants in the nucleophilic aromatic radiofluorination, using derivatives of 2-amino-6-methylpyridine. This research is significant for developing new imaging agents in medical diagnostics.
Antimicrobial and Antifungal Activity
Compounds similar to 2-(2,4-Difluorobenzoyl)-6-methylpyridine have been studied for their antimicrobial and antifungal properties. İlkimen and Gülbandılar (2022) İlkimen & Gülbandılar (2022) synthesized novel proton transfer compounds and their Cu(II) complexes from 2-amino-6-methylpyridine, demonstrating activity against various bacteria and yeasts. This suggests potential applications in developing new antimicrobial and antifungal agents.
Solid-State NMR and Phase Transition Studies
The polymorphism and phase transitions of compounds structurally related to 2-(2,4-Difluorobenzoyl)-6-methylpyridine have been studied using solid-state NMR. Schmidt et al. (1999) Schmidt et al. (1999) investigated the phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine using NMR and other techniques. Such studies are crucial for understanding the material properties and potential applications in technology and material science.
Safety And Hazards
properties
IUPAC Name |
(2,4-difluorophenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)10-6-5-9(14)7-11(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUUUNFZSYFLHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223110 | |
Record name | (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorobenzoyl)-6-methylpyridine | |
CAS RN |
1187170-55-3 | |
Record name | (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401223110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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